2-Methyl-1-propylpiperidine

Beschreibung

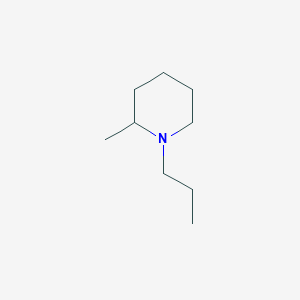

2-Methyl-1-propylpiperidine is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic amines containing one nitrogen atom and five carbon atoms. The molecular formula of this compound is C9H19N, and it has a molecular weight of 141.2539 g/mol . This compound is a derivative of piperidine, which is widely used in various chemical and pharmaceutical applications.

Eigenschaften

IUPAC Name |

2-methyl-1-propylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-3-7-10-8-5-4-6-9(10)2/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVKZWJOSLLFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-propylpiperidine can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives using transition metal catalysts such as cobalt, ruthenium, or nickel . Another method includes the cyclization of primary amines with diols catalyzed by iridium complexes . Additionally, the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with thionyl chloride (SOCl2) is also a viable route .

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst. This method is preferred due to its efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-1-propylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of metal catalysts like palladium or platinum.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted piperidines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium or platinum catalysts

Substitution: Halogenated compounds, nucleophiles

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids

Reduction: Formation of saturated piperidines

Substitution: Formation of substituted piperidines with various functional groups

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

2-Methyl-1-propylpiperidine serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. These transformations can lead to the formation of ketones, carboxylic acids, and other substituted piperidines with diverse functional groups.

Biological Research

Enzyme Interactions and Biological Pathways

In biological studies, this compound is utilized to explore enzyme interactions and biological pathways. Its ability to modulate neurotransmitter receptors makes it a valuable compound for studying central nervous system functions. Research indicates that it may interact with kappa-opiate receptors, contributing to analgesic and sedative effects.

Medical Applications

Therapeutic Potential

The compound has been investigated for its potential therapeutic properties. Studies have suggested that this compound may possess analgesic and antipsychotic effects, making it a candidate for further development in treating conditions such as major depressive disorder and schizophrenia . Its role as a sigma-1 receptor agonist has been highlighted in research aimed at uncovering new treatments for neurodegenerative diseases and mood disorders .

Industrial Uses

Production of Agrochemicals and Dyes

In industrial applications, this compound is employed in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility in chemical synthesis allows it to be used in various formulations and processes, enhancing the efficiency of production methods.

Data Table: Applications Overview

| Field | Application | Details |

|---|---|---|

| Chemistry | Building Block | Used in synthesis of complex organic molecules |

| Biology | Enzyme Interactions | Modulates neurotransmitter receptors |

| Medicine | Therapeutic Potential | Investigated for analgesic and antipsychotic effects |

| Industry | Production of Agrochemicals | Utilized in formulations for dyes and other chemicals |

Case Studies

Case Study 1: Analgesic Effects

A study explored the analgesic properties of this compound through its interaction with kappa-opiate receptors. The findings indicated significant pain relief in animal models, suggesting potential for human applications in pain management.

Case Study 2: Antipsychotic Research

Another investigation focused on the compound's efficacy as an antipsychotic agent. Clinical trials demonstrated that patients receiving treatment with derivatives of this compound showed improvement in psychotic symptoms compared to control groups.

Wirkmechanismus

The mechanism of action of 2-Methyl-1-propylpiperidine involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it may act on the central nervous system by modulating neurotransmitter receptors and ion channels. The compound’s effects are mediated through its binding to receptors such as the kappa-opiate receptor, leading to analgesic and sedative properties .

Vergleich Mit ähnlichen Verbindungen

2-Methyl-1-propylpiperidine can be compared with other piperidine derivatives, such as:

Piperidine: The parent compound with a simpler structure and broader applications.

4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidine: A dopaminergic stabilizer with specific pharmacological properties.

1-Ethyl-4-(2-fluoro-3-(methylsulfonyl)phenyl)piperidine: Another dopaminergic stabilizer with unique behavioral effects.

Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct chemical and pharmacological properties. Its methyl and propyl substituents enhance its reactivity and potential therapeutic applications compared to simpler piperidine derivatives .

Biologische Aktivität

2-Methyl-1-propylpiperidine is a piperidine derivative that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring with a methyl group at the second position and a propyl group at the first position. This structural configuration influences its interaction with biological targets, enhancing its lipophilicity and permeability across cellular membranes.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and proteins:

- SLC15A4 Modulation : Recent studies have shown that this compound acts as an inhibitor of SLC15A4, a transporter involved in immune responses. The compound demonstrated significant effects on proinflammatory cytokine production, particularly TNF and IL-6, in human primary immune cells, indicating its potential in treating autoimmune conditions like systemic lupus erythematosus (SLE) .

- TLR Pathway Inhibition : The compound has been shown to inhibit TLR7/8-mediated signaling pathways, which are crucial in immune responses to viral infections. This inhibition leads to reduced production of type I interferon and proinflammatory cytokines, suggesting its use in managing inflammatory diseases .

Affinity for Receptors

The affinity of this compound for various receptors has been evaluated through several assays:

| Target | Affinity | Effect |

|---|---|---|

| SLC15A4 | High | Inhibition of TNF production |

| TLR7/8 | Moderate to High | Suppression of inflammatory responses |

| D2 Dopamine Receptor | Low to Moderate | Potential role in neurological disorders |

The compound's interaction with the SLC15A4 transporter highlights its potential as an anti-inflammatory agent, while its effects on dopamine receptors suggest possible implications in neuropharmacology .

Study 1: Immune Response Modulation

In a study involving peripheral blood mononuclear cells (PBMCs) from healthy donors, treatment with this compound resulted in a significant reduction in TNF production upon stimulation with R848, a TLR7/8 agonist. This effect was replicated in patients with SLE, demonstrating the compound's ability to modulate immune responses effectively .

Study 2: Pain Management

Another investigation assessed the analgesic properties of piperidine derivatives similar to this compound. These studies indicated that compounds with similar structures could act as dual ligands for histamine H3 and sigma-1 receptors, providing insights into their potential use for treating nociceptive and neuropathic pain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.